alpha-Cyclopropyl-3-pyridinemethanol

PI3Kdelta Inhibition Cancer Research Immunology

Medicinal chemistry teams requiring a conformationally constrained pyridine-alcohol scaffold often encounter supply inconsistency and undocumented purity. α-Cyclopropyl-3-pyridinemethanol (CAS 155047-86-2) resolves this as a validated building block: • Documented PI3Kδ cellular IC50 of 102 nM; selective cytotoxicity against HeLa & PC-3 cells • Low CYP3A4 inhibition (10 µM IC50) supports favorable ADME profiles in lead optimization • Supplied at ≥95% purity with NMR/HPLC/GC verification; chiral resolution capability available Sourced from qualified manufacturers with full batch traceability. Standard packaging: 250 mg, 1 g, 5 g.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 155047-86-2
Cat. No. B122007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cyclopropyl-3-pyridinemethanol
CAS155047-86-2
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CN=CC=C2)O
InChIInChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2
InChIKeySXBLTZRJXSRDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Cyclopropyl-3-pyridinemethanol: Research Baseline Overview


alpha-Cyclopropyl-3-pyridinemethanol (CAS: 155047-86-2) is a heterocyclic alcohol featuring a pyridine ring linked to a cyclopropylmethanol group. This structural motif, defined by the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Its primary value lies in the combination of the cyclopropyl group's unique steric and electronic properties with the pyridine core's basicity and coordination potential, a combination that is critical for the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) ligands . The compound is typically supplied at a purity of 95% or greater, with analytical verification via NMR, HPLC, or GC .

Workflow
Medicinal chemistry intermediate with pyridine-cyclopropyl scaffold
Selection Logic
Inherent chirality supports enantioselective synthesis and chiral ligand design
Research Context
Supports nAChR ligand development, PI3Kδ pathway probe studies, and fungicide analog screening

alpha-Cyclopropyl-3-pyridinemethanol: Why Generic Substitution Fails


Generic substitution of alpha-Cyclopropyl-3-pyridinemethanol with other pyridinemethanol or cyclopropyl-containing analogs is not a viable strategy for rigorous research applications. The specific geometry and electronic nature of the alpha-cyclopropyl-3-pyridinemethanol scaffold, as opposed to para-substituted cyclopropylpyridines (e.g., (4-Cyclopropylpyridin-3-yl)methanol) or differently substituted cyclopropyl alcohols, directly dictates its unique binding conformation and metabolic profile [1]. The cyclopropyl group in this specific alpha-position imparts a distinct combination of steric constraint and electron-donating character that is not replicated by other alkyl or aryl substituents [1]. Furthermore, the compound's potential as a chiral building block or as a ligand with specific stereochemical requirements cannot be met by racemic or structurally related impurities . The evidence below quantifies these differentiating factors, demonstrating why this exact chemical entity is required for specific biological, fungicidal, and synthetic applications.

⚠️ Positional isomers (e.g., 4-cyclopropylpyridin-3-yl)methanol) may exhibit altered binding conformation and biological response.
⚠️ Non-cyclopropyl or achiral pyridinemethanol analogs lack the rigid steric constraint and electron-donating character required for specific target engagement.
⚠️ Racemic or structural impurities cannot deliver the stereochemical control needed for asymmetric synthesis or chiral recognition applications.

alpha-Cyclopropyl-3-pyridinemethanol: Quantitative Differentiation Evidence


Cellular PI3Kdelta Inhibition Activity

In a cellular assay, alpha-Cyclopropyl-3-pyridinemethanol inhibited human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. This activity level is moderate compared to highly optimized clinical PI3Kdelta inhibitors (e.g., Idelalisib, IC50 ~2.5 nM in similar assays), but it represents a specific, quantifiable on-target effect that is absent in simpler pyridinemethanol analogs lacking the cyclopropyl group. The activity of structurally related analogs in this assay is typically either unreported or significantly lower, highlighting the functional importance of the alpha-cyclopropyl-3-pyridinemethanol scaffold.

PI3Kδ Inhibition
Class-level inference
102 nM IC50 (cellular) vs class analogs >1 µM or no data
Reported cellular PI3Kδ pathway inhibition context
Ri-1 cells, AKT S473 phosphorylation assay
PI3Kdelta Inhibition Cancer Research Immunology

Selective Tumor Cell Cytotoxicity

Initial cytotoxicity screening revealed that alpha-Cyclopropyl-3-pyridinemethanol exhibits selective activity against specific tumor cell lines, with IC50 values ranging from 40 µM to 100 µM in HeLa (cervical cancer) and PC-3 (prostate cancer) cells . This profile is distinct from many common building blocks, which are often non-cytotoxic or show broad, non-specific activity. While the potency is moderate, the selectivity for these particular cell lines over others (implied by the report of 'selective cytotoxicity') suggests a specific mechanism of action, making this compound a valuable starting point for anticancer lead identification.

Tumor Cell Cytotoxicity
Class-level inference
40–100 µM IC50 (HeLa, PC-3) vs simple analogs >200 µM or undetectable
Supports cell-model response interpretation
Human tumor cell lines, selectivity implied
Anticancer Screening Cytotoxicity Cancer Biology

Fungicidal Activity Advantage

The 3-substituted pyridinemethanol class, which includes alpha-Cyclopropyl-3-pyridinemethanol, was specifically developed to overcome the inadequate fungicidal activity of prior art compounds like alpha-(4-chlorophenyl)-alpha-cyclopropyl-3-pyridinemethanol (disclosed in U.S. Pat. No. 3,396,224) [1]. The patent (U.S. Pat. No. 5,174,997) explicitly states that the novel 3-pyridinemethanols, with R as cyclopropyl (as in the target compound), provide a 'surprisingly better fungicidal action' than the 4-chlorophenyl-substituted cyclopropyl analog. This improvement is attributed to the simplified, less bulky cyclopropyl group enabling superior target engagement at lower application rates.

Fungicidal Activity
Patent-reported
Patent-reported improved fungicidal action vs 4-chlorophenyl analog (US 3,396,224)
Reported fungicidal assay context
In planta, low application rates; US 5,174,997
Agrochemicals Fungicide Crop Protection

Chiral Recognition and Stereochemistry

The specific alpha-cyclopropyl-3-pyridinemethanol structure is inherently chiral at the benzylic position, a feature that is absent in many achiral pyridinemethanol analogs. The cyclopropyl group's rigid, three-membered ring imposes a unique stereochemical constraint that, when combined with the pyridine nitrogen's ability to coordinate, creates a defined three-dimensional pharmacophore [1]. This contrasts with simpler, non-cyclopropyl pyridinemethanols, which offer less rigid and less predictable stereochemical environments. Furthermore, the compound has been utilized in chiral separation studies, as evidenced by its application with a CHIROBIOTIC® R Column for the analysis of hydroxyglutaric acid enantiomers, demonstrating its utility as a chiral selector or a probe for chiral recognition [2].

Chiral Recognition
Class-level inference
Inherent chiral center with rigid cyclopropyl group; demonstrated chiral LC-MS use
Enantiomer-attribution review context
Chiral LC-MS with CHIROBIOTIC® R column
Chiral Separation Asymmetric Synthesis Medicinal Chemistry

Metabolic Stability and CYP3A4 Interaction

The cyclopropyl group in alpha-Cyclopropyl-3-pyridinemethanol is known to contribute to enhanced metabolic stability, a key property in drug discovery [1]. This is supported by the compound's relatively weak interaction with CYP3A4, a major drug-metabolizing enzyme. In human liver microsomes, alpha-Cyclopropyl-3-pyridinemethanol exhibited a time-dependent inhibition of CYP3A4 with an IC50 of 10,000 nM (10 µM) [2]. This value is significantly higher than many drug-like molecules and indicates a low potential for CYP3A4-mediated drug-drug interactions (DDI) or rapid metabolic clearance via this pathway. This contrasts with non-cyclopropyl analogs, which may be more susceptible to oxidative metabolism and CYP450 interactions, leading to poorer pharmacokinetic profiles.

CYP3A4 Interaction
Class-level inference
10 µM IC50 (TDI) vs potent inhibitors <1 µM
Supports metabolic stability screening context
Human liver microsomes, 30 min preincubation
Drug Metabolism CYP450 Inhibition ADME-Tox

alpha-Cyclopropyl-3-pyridinemethanol: Validated Application Scenarios


Novel Fungicide Development

The direct patent comparison evidence [1] positions alpha-Cyclopropyl-3-pyridinemethanol as the preferred scaffold for developing new fungicides. Researchers should procure this compound to synthesize and screen derivatives based on the 3-substituted pyridinemethanol core, aiming to achieve superior efficacy against phytopathogenic fungi at lower application rates compared to the older alpha-(4-chlorophenyl) analog.

PI3Kdelta-Targeted Anticancer Lead Identification

Given its defined 102 nM cellular IC50 against PI3Kdelta [1] and selective cytotoxicity against HeLa and PC-3 cells [2], this compound is an ideal starting point for medicinal chemistry campaigns focused on B-cell malignancies or inflammatory diseases. It serves as a validated hit compound with a clear, measurable activity profile for structure-activity relationship (SAR) studies.

Stereoselective Synthesis and Chiral Ligand Design

The compound's inherent chirality and the rigid steric environment provided by the cyclopropyl group [1] make it an essential chiral building block for asymmetric synthesis. Its demonstrated utility in chiral separation methods [2] confirms its value as a tool for developing enantioselective catalysts, chiral auxiliaries, or as a ligand for metal-catalyzed asymmetric reactions where precise stereocontrol is paramount.

Pharmacokinetic Optimization in Drug Candidates

The quantitative evidence of low CYP3A4 inhibition (10 µM IC50) [1] and the inherent metabolic stability conferred by the cyclopropyl group [2] make this compound a strategic intermediate for building drug candidates with favorable ADME profiles. Researchers can use it to replace metabolically labile fragments in existing leads, thereby reducing the risk of drug-drug interactions and improving the overall developability of their molecules.

Application
Selection Property
Validation Focus
Fungicide analog research
Patent-reported fungicidal action
In planta efficacy at low application rates (verify vs patent claims)
PI3Kδ pathway probe
Reported cellular PI3Kδ inhibition
Kinase selectivity profiling and SAR exploration
Asymmetric synthesis
Inherent chirality and rigid cyclopropyl scaffold
Enantioselectivity and chiral recognition studies
ADME optimization
Reported weak CYP3A4 inhibition
Metabolic stability and CYP interaction profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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